3,3,3-Trifluoropropyl 2-ethylphenyl sulfide
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Overview
Description
3,3,3-Trifluoropropyl 2-ethylphenyl sulfide is an organosulfur compound characterized by the presence of a trifluoropropyl group attached to a 2-ethylphenyl sulfide moiety. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoropropyl 2-ethylphenyl sulfide typically involves the reaction of 2-ethylphenyl thiol with 3,3,3-trifluoropropyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or chromatography may be employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoropropyl 2-ethylphenyl sulfide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfide to thiols or other reduced forms using reagents like lithium aluminum hydride.
Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, reduced sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,3,3-Trifluoropropyl 2-ethylphenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organosulfur compounds and fluorinated molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties due to the presence of the trifluoropropyl group.
Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, where its unique chemical properties can enhance performance.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoropropyl 2-ethylphenyl sulfide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The trifluoropropyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoropropyl phenyl sulfide
- 3,3,3-Trifluoropropyl methyl sulfide
- 3,3,3-Trifluoropropyl ethyl sulfide
Uniqueness
3,3,3-Trifluoropropyl 2-ethylphenyl sulfide is unique due to the presence of both the trifluoropropyl and 2-ethylphenyl groups. This combination imparts distinct chemical and physical properties, such as increased stability and specific reactivity patterns, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
1-ethyl-2-(3,3,3-trifluoropropylsulfanyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3S/c1-2-9-5-3-4-6-10(9)15-8-7-11(12,13)14/h3-6H,2,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEVIXGJVISDRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1SCCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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